

An In-depth Technical Guide to the Discovery and Development of Pirepemat (IRL752)

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Compound of Interest

Compound Name: Pirepemat fumarate

Cat. No.: B10829388

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Introduction

Pirepemat (formerly IRL752) is a novel, first-in-class small molecule developed by IRLAB Therapeutics for the treatment of impaired balance (postural dysfunction) and fall frequency in individuals with Parkinson's disease (PD).[1][2][3] Discovered through IRLAB's proprietary systems biology-based research platform, the Integrative Screening Process (ISP), pirepemat represents a unique therapeutic approach by targeting cognitive and axial motor deficits that are poorly responsive to conventional levodopa therapy.[1][4] The World Health Organization (WHO) has proposed "pirepemat" as a unique International Nonproprietary Name (INN), signifying its novel mechanism of action and potential to be a first-in-class treatment. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of pirepemat.

Discovery and Preclinical Development

Pirepemat was identified and developed by IRLAB, a company originating from the research group of Nobel Laureate Professor Arvid Carlsson. The discovery was driven by the company's proprietary ISP platform, which is designed to identify high-quality drug candidates for neurodegenerative diseases.

Mechanism of Action

Pirepemat is a cortical-preferring catecholamine- and cognition-promoting agent. Its primary mechanism involves strengthening nerve cell signaling in the prefrontal cortex. This is achieved

through a unique pharmacological profile characterized by:

- **5-HT₇ Receptor Antagonism:** Inhibition of this serotonin receptor is a key contributor to its efficacy.
- **α₂-Adrenoceptor Antagonism:** This action further contributes to the modulation of neurotransmitter release.

This dual antagonism leads to a regioselective increase in the synaptic levels of crucial neurotransmitters within the cerebral cortex:

- Dopamine (DA)
- Norepinephrine (NA)
- Acetylcholine (ACh)

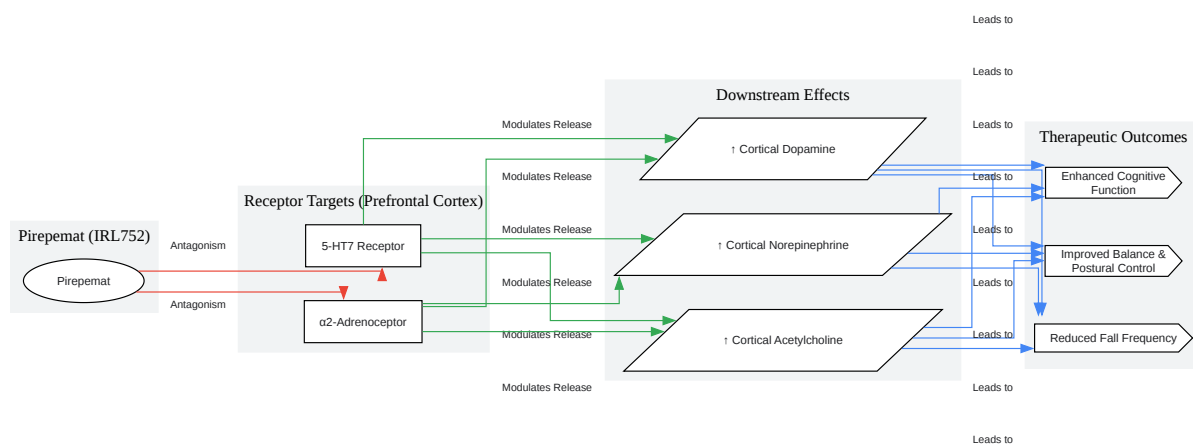
This cortically preferential enhancement of neurotransmission is believed to counteract the deficits observed in Parkinson's disease, thereby improving cognitive functions, balance, and postural control.

Preclinical Experimental Findings

In vivo preclinical studies in rodent models have demonstrated pirepemat's distinctive profile. It dose-dependently enhanced cortical catecholamine output to 600-750% above baseline, while striatal dopamine remained unchanged. Furthermore, it increased cortical and hippocampal acetylcholine levels to approximately 250% and 190% above baseline, respectively. Behaviorally, pirepemat reversed deficits resulting from hypo-monoaminergic function (e.g., tetrabenazine-induced hypoactivity) but did not induce or exacerbate hyper-dopaminergic motor responses. These findings supported its potential to treat symptoms like postural instability without worsening other motor complications. The compound also showed cognition-enhancing effects in novel object recognition and reversal learning tests.

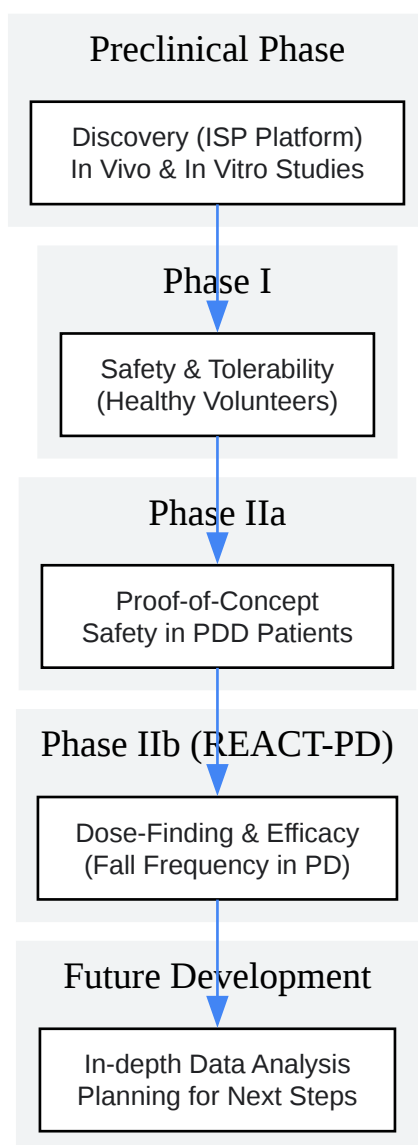
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow of the clinical trials conducted for pirepemat.



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Caption: Proposed Mechanism of Action of Pirepemat (IRL752).



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Caption: Clinical Development Workflow for Pirepemat (IRL752).

Clinical Development Program

Pirepemat has progressed through a structured clinical development program to evaluate its safety, tolerability, and efficacy.

Phase I Studies

The initial Phase I trial was a placebo-controlled, double-blind study involving 40 healthy volunteers. Participants received single or multiple ascending doses of pirepemat. The study concluded that pirepemat was well-tolerated with a very good safety profile, and no serious adverse events were reported. Key pharmacokinetic findings showed dose-linear pharmacokinetics, and that food intake did not affect the compound's uptake or distribution.

Phase IIa Study

Following the positive Phase I results, a Phase IIa study was initiated to investigate the safety, tolerability, and preliminary efficacy of pirepemat in patients with Parkinson's disease dementia (PDD).

Experimental Protocol: Phase IIa (Study 2017-001673-17)

- Design: A randomized (3:1 ratio), double-blind, placebo-controlled trial conducted over 28 days.
- Population: 32 patients diagnosed with Parkinson's disease and dementia.
- Intervention: Pirepemat was administered as an adjunct to the patients' stable, regular antiparkinsonian medication. Dosing was individually titrated for the first 14 days, followed by a 14-day stable dose period. The average dose achieved in the stable phase was 600 mg daily.
- Primary Outcome: To investigate the safety and tolerability of pirepemat in this patient population.
- Secondary Outcomes: Exploratory assessments of efficacy on motor symptoms, postural control, cognitive function, and neuropsychiatric symptoms.

The study met its primary objective, demonstrating that pirepemat was safe and well-tolerated. Adverse events were generally mild and transient. Exploratory efficacy assessments indicated potential improvements in balance, a reduced risk of falls, decreased apathy, and enhanced executive function—symptoms known to be poorly responsive to levodopa.

Phase IIb Study (REACT-PD)

The encouraging signals from the Phase IIa trial led to a larger, more definitive Phase IIb study known as REACT-PD (NCT05258071).

Experimental Protocol: Phase IIb (REACT-PD)

- **Design:** A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of two dose levels of pirepemat.
- **Population:** The study screened 146 individuals with Parkinson's disease and mild cognitive impairment, aged 55 to 85, of whom 104 were randomized.
- **Intervention:** Patients were randomly assigned to one of three groups for 12 weeks: pirepemat 300 mg daily, pirepemat 600 mg daily, or a daily placebo.
- **Primary Outcome:** To evaluate the effect of pirepemat on the rate of falls compared to placebo.
- **Secondary Outcomes:** Efficacy was further documented through patient diaries and assessments of motor function, cognition (Montreal Cognitive Assessment, MoCA), balance, and the Clinical Global Impression Scale (CGIS).

Topline results announced in March 2025 showed that the study did not meet its primary endpoint of a statistically significant reduction in fall rate compared to placebo. A significant placebo effect was noted, higher than in previously published studies in this field. Despite this, the 600 mg daily dose group showed a 42% reduction in fall rate. Subsequent in-depth analyses revealed that in a medium plasma concentration range, pirepemat reduced the fall rate by as much as 51.5%. Importantly, a potential link between reduced fall rate and improved cognitive function was observed, suggesting pirepemat affects brain mechanisms common to both cognition and balance control.

Quantitative Data Summary

Table 1: Preclinical In Vivo Neurotransmitter Modulation

Neurotransmitter	Brain Region	Maximum Increase vs. Baseline
Catecholamines (DA/NA)	Cortex	600-750%
Dopamine (DA)	Striatum	No significant change
Norepinephrine (NA)	Striatum	~250%
Acetylcholine (ACh)	Cortex	~250%

| Acetylcholine (ACh) | Hippocampus | ~190% |

Table 2: Phase I Clinical Trial Overview

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, single and multiple ascending dose
Population	40 healthy volunteers
Primary Objective	Assess safety, tolerability, and pharmacokinetics
Key Safety Finding	Well-tolerated with a very good safety profile; no serious adverse events

| Key PK Finding | Dose-linear pharmacokinetics; not affected by food intake |

Table 3: Phase IIa Clinical Trial (2017-001673-17) Overview

Parameter	Description
Study Design	Randomized (3:1), double-blind, placebo-controlled, 4-week treatment
Population	32 patients with Parkinson's disease and dementia
Primary Objective	Investigate safety and tolerability
Key Safety Finding	Met primary endpoint; safe and well-tolerated. Adverse events were mild and transient.
Average Dose	600 mg daily

| Exploratory Efficacy | Indicated improvements in balance, fall risk, apathy, and executive function |

Table 4: Phase IIb Clinical Trial (REACT-PD) Overview

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, 12-week treatment
Population	104 randomized patients with Parkinson's disease and mild cognitive impairment
Intervention Arms	Placebo, Pirepemat 300 mg/day, Pirepemat 600 mg/day
Primary Outcome	Change in fall rate vs. placebo
Primary Outcome Result	Not statistically significant, though a 42% reduction was seen with the 600 mg dose

| Key Secondary Finding | Indicated improvement in cognitive functions, suggesting a link to balance control |

Conclusion

Pirepemat (IRL752) has progressed from a novel discovery based on a unique screening platform to a late-stage clinical candidate for a significant unmet need in Parkinson's disease. Its mechanism as a cortical enhancer, selectively increasing dopamine, norepinephrine, and acetylcholine in the prefrontal cortex, is well-supported by preclinical data. Clinical trials have consistently demonstrated a favorable safety and tolerability profile. While the Phase IIb study did not achieve its primary endpoint with statistical significance, the observed reduction in fall rate and the correlation with improved cognitive function provide a strong rationale for its continued development. IRLAB is currently conducting in-depth analyses of the comprehensive dataset from the REACT-PD study to define the optimal path forward for this promising, first-in-class therapeutic agent.

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